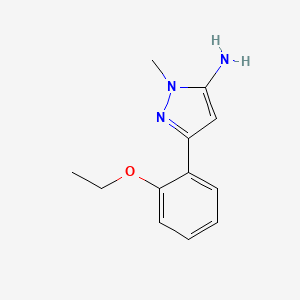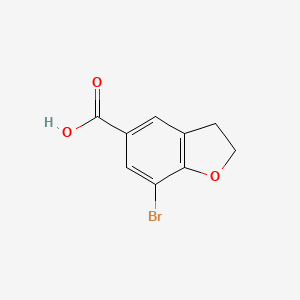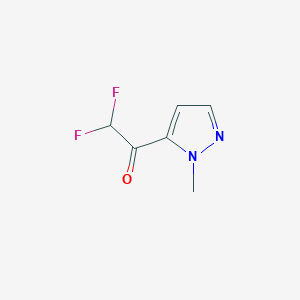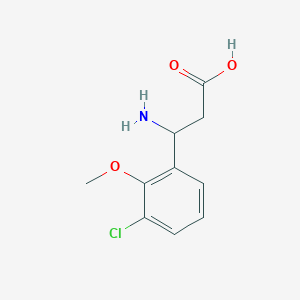![molecular formula C18H17BrN2O6S B13596539 (6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)
(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a thia-azabicyclo intermediate.
Introduction of the acetyloxymethyl group: This step often involves an esterification reaction using acetic anhydride and a suitable catalyst.
Attachment of the bromo-methylbenzoyl group: This is typically done through an amide coupling reaction using 3-bromo-4-methylbenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final functionalization: The carboxylic acid group is introduced through hydrolysis of an ester intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azide derivatives.
Aplicaciones Científicas De Investigación
(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to changes in the enzyme’s conformation and activity.
Propiedades
Fórmula molecular |
C18H17BrN2O6S |
|---|---|
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H17BrN2O6S/c1-8-3-4-10(5-12(8)19)15(23)20-13-16(24)21-14(18(25)26)11(6-27-9(2)22)7-28-17(13)21/h3-5,13,17H,6-7H2,1-2H3,(H,20,23)(H,25,26)/t13-,17-/m1/s1 |
Clave InChI |
PUCMYBMTUFAQTM-CXAGYDPISA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















